3-(Fluoromethyl)oxetan-3-amine hydrochloride
Overview
Description
The compound "3-(Fluoromethyl)oxetan-3-amine hydrochloride" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds, oxetanes, and amines, which are relevant to the analysis of similar compounds. For instance, the synthesis of oxetanes and their functionalization is a topic of interest due to their applications in drug discovery and polymer synthesis .
Synthesis Analysis
The synthesis of fluorinated compounds and oxetanes can be achieved through different methods. For example, the fluorocyclization of allyl alcohols and amines is an efficient method to prepare 3-functionalized oxetanes . Similarly, the synthesis of 3-amino-5-fluoroalkylfurans via cyclization of fluorovinamides demonstrates the versatility of fluorinated groups in cyclization reactions . The preparation of tris(2-fluoro-6-pyridylmethyl)amine ligand (F3TPA) involves the reaction of 2-fluoro-6-bromomethylpyridine with NH4Cl and NaOH .
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex and is often characterized by X-ray diffraction analysis. For instance, the F3TPAFe(II)Cl2 complex exhibits a trigonal bipyramidal iron center due to steric hindrance from fluorine substituents . The structure of oxetanes, such as the C(3)-substituted oxetanes, is also significant in polymer synthesis and pharmaceutical applications .
Chemical Reactions Analysis
Fluorinated compounds and oxetanes undergo various chemical reactions. The F3TPAFe(II)Cl2 complex reacts with molecular dioxygen to afford dinuclear species . The ring-opening hydrofluorination of epoxy amines with HBF4·OEt2 is another example of a chemical reaction that provides amino fluorohydrins . Additionally, the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with amines leads to pyrone ring-opening .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds and oxetanes are influenced by their molecular structure. For instance, fluoromethyldialkylamines are characterized by their low boiling points and reactivity similar to carbimonium halides . The presence of fluorine can also affect the polarity and reactivity of the compounds, as seen in the fluorocyclization of allyl alcohols and amines .
Scientific Research Applications
Fluorocyclization in Organic Synthesis
3-Functionalized oxetanes, including those derived from 3-(fluoromethyl)oxetan-3-amine hydrochloride, play a significant role in fluorocyclization. This method is used to prepare oxetanes and azetidines efficiently, with the fluorocyclization strategy being particularly innovative in constructing four-membered heterocycles. The presence of electron-donating groups aids in polarizing double bonds and facilitating cyclization, as demonstrated by both experimental and theoretical studies (Zhang et al., 2021).
Advanced Synthesis Techniques
3-(Fluoromethyl)oxetan-3-amine hydrochloride derivatives have been synthesized using various methods. For instance, the synthesis of 3-fluoro-1-aminoadamantane and its derivatives demonstrates the versatility of this compound in creating novel structures with potential pharmaceutical applications (Anderson et al., 1988).
Pharmacological Applications
In medicinal chemistry, oxetanes like 3-(fluoromethyl)oxetan-3-amine hydrochloride serve as bioisosteres. They are crucial in the discovery of IDO1 inhibitors suitable for extended dosing intervals in therapies, particularly in oncology. These compounds contribute to addressing metabolic liabilities and improving pharmacokinetic profiles, showcasing their significance in drug development (Li et al., 2022).
Catalysis and Polymer Synthesis
Oxetanes, including those derived from 3-(fluoromethyl)oxetan-3-amine hydrochloride, are used in catalytic processes for creating carbamates. This demonstrates their utility in synthesizing drug-relevant molecules, highlighting their role in pharmaceutical chemistry (Guo et al., 2016).
Safety and Hazards
properties
IUPAC Name |
3-(fluoromethyl)oxetan-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-1-4(6)2-7-3-4;/h1-3,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMRZEDURPJPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CF)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Fluoromethyl)oxetan-3-amine hydrochloride | |
CAS RN |
2173992-39-5 | |
Record name | 3-Oxetanamine, 3-(fluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173992-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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